Phellolactone

Vue d'ensemble

Description

Molecular Structure Analysis

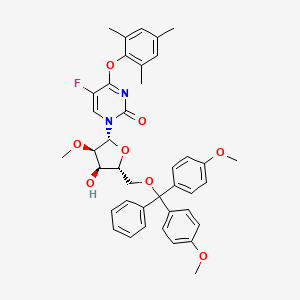

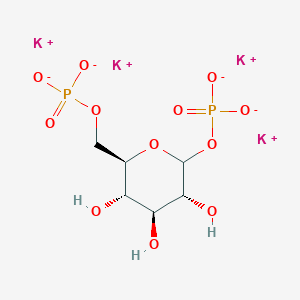

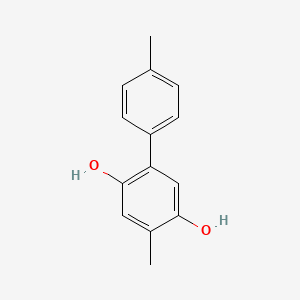

Phellolactone has a molecular weight of 298.24 g/mol . The IUPAC name for this compound is [ (3 R ,4 R )-3,4-dihydroxy-5-oxooxolan-3-yl]methyl 4-hydroxy-3-methoxybenzoate . The InChI and SMILES strings provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 298.24 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available literature.Applications De Recherche Scientifique

1. Method for Simultaneous Determination of Compounds in Phellodendri Amurensis Cortex

Research by Chen et al. (2019) introduced a method to determine the content of compounds including phenolic acids, alkaloids, and limonoids in Phellodendri Amurensis Cortex (PAC). This study presented an efficient approach combining multi-wavelength and HPLC-DAD for analyzing these compounds.

2. Phytochemical and Pharmacological Review of Phellodendri Cortex

Sun et al. (2019) conducted a comprehensive review of the pharmacological actions of Phellodendri Cortex (PC) species. The study highlighted that obacunone and obaculactone in PC could be responsible for anti-atopic dermatitis effects. The study also explored the pharmacokinetic knowledge of PC and its species.

3. Phellodendrine's Protective Activity Against Oxidative Stress

Li et al. (2016) investigated phellodendrine's effect against oxidative stress using a zebrafish embryo model. The study concluded that phellodendrine improved survival rate and reduced oxidative stress markers through down-regulating various phosphorylations and expressions in the zebrafish embryos.

4. Screening and Isolating Potential Inhibitors from Cortex Phellodendri

A study by Li et al. (2014) developed an assay using ultrafiltration liquid chromatography for screening ligands for α-glucosidase and xanthine oxidase inhibitors in Cortex Phellodendri. They successfully isolated specific binding ligands, including obaculactone, suggesting its potential in diabetes and gout treatment.

5. Treatment Evaluation of Phellodendri Amurensis Cortex

Sun et al. (2015) explored the treatment of nonbacterial prostatitis using Phellodendri Amurensis Cortex (GHB). The study discovered biomarkers and metabolic pathways contributing to the treatment, indicating GHB's protective effect through normalization of metabolic pathways.

6. Anti-inflammatory Potential of Cortex Phellodendron In Vivo and In Vitro

Choi et al. (2014) studied the anti-inflammatory potential of Cortex Phellodendri amurensis (CPA) in vivo and in vitro. The study found that CPA significantly down-regulated LPS-induced interleukin and nitric oxide synthase expression, suggesting its utility in attenuating inflammation-related diseases.

7. Anti-tumor Efficacy of Phellamurin in Osteosarcoma Cells

Zhang et al. (2019) examined the effects of phellamurin, a plant flavonone glycoside from Phellodendron amurense, on osteosarcoma. The study concluded that phellamurin suppressed cell viability and induced apoptosis in osteosarcoma cells by inhibiting the PI3K/AKT/mTOR pathway.

8. Utilizing Network Pharmacology to Investigate Phellodendrine's Mechanism on Inflammation

Hu et al. (2022) employed network pharmacology to investigate the mechanism of phellodendrine on inflammation. They found that phellodendrine acted on multiple targets and regulated various signaling pathways, indicating its potential as a treatment for inflammation-related diseases.

9. Mechanism of Phellodendri Amurensis Cortex Against Doxorubicin-Induced Nephritis

Zhang et al. (2020) aimed to understand the mechanism of Phellodendri Amurensis cortex (PAC) against doxorubicin-induced nephritis. They discovered changes in metabolites and metabolic pathways, suggesting PAC's protective effect through modulation of these pathways.

Mécanisme D'action

Target of Action

Phellolactone is a natural product derived from the bark of Phellodendron chinense . More research is needed to identify the primary targets and their roles in the mechanism of action of this compound.

Mode of Action

The interaction of this compound with its potential targets and the resulting changes are yet to be elucidated .

Biochemical Pathways

It is known that the bark of phellodendron chinense, from which this compound is derived, has been used in traditional chinese medicine . The effects of these compounds on biochemical pathways could provide insights into the potential effects of this compound.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of this compound

Result of Action

Understanding these effects would provide insights into the potential therapeutic applications of this compound .

Analyse Biochimique

Biochemical Properties

Phellolactone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby influencing the cellular redox state . Additionally, this compound interacts with proteins involved in signal transduction pathways, potentially affecting cellular communication and response mechanisms.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. Furthermore, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as antioxidant activity and anti-inflammatory properties . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, such as glutathione peroxidase . Additionally, this compound can affect metabolic flux by modulating the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle . These interactions can have significant implications for cellular metabolism and overall cellular health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters and ATP-binding cassette transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments. These interactions can influence the accumulation and activity of this compound within different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be found in the nucleus, where it may interact with transcription factors and other nuclear proteins to modulate gene expression . The subcellular localization of this compound is likely directed by targeting signals and post-translational modifications that guide it to specific compartments.

Propriétés

IUPAC Name |

[(3R,4R)-3,4-dihydroxy-5-oxooxolan-3-yl]methyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O8/c1-19-9-4-7(2-3-8(9)14)11(16)20-5-13(18)6-21-12(17)10(13)15/h2-4,10,14-15,18H,5-6H2,1H3/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFVRGIAOTYYJE-GXFFZTMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCC2(COC(=O)C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)OC[C@]2(COC(=O)[C@@H]2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Phellolactone?

A1: this compound is a new phenolic lactone isolated from the bark of Phellodendron chinense Schneid []. While its exact structure hasn't been fully elucidated in the provided abstracts, researchers utilized various spectroscopic methods for its characterization. These methods include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6R,8S,11R,12S,15S,16R,19S,21R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-2-en-5-one](/img/structure/B1494898.png)

![1-Amino-4-[3-(2,3-dibromopropionylamino)-5-(sodiooxysulfonyl)-2,4,6-trimethylphenylamino]-9,10-dioxoanthracene-2-sulfonic acid sodium salt](/img/structure/B1494905.png)

![Camptothecin, [(G)3H]](/img/structure/B1494920.png)